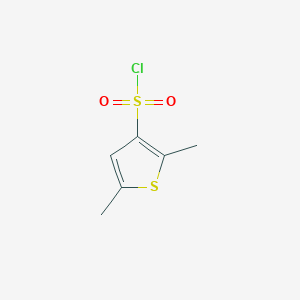

2,5-dimethylthiophene-3-sulfonyl Chloride

Description

Contextualizing Thiophene (B33073) Sulfonyl Chlorides within Contemporary Organic Synthesis

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. Thiophene sulfonyl chlorides, in particular, serve as key precursors for the synthesis of sulfonamides, a class of compounds with a long history of therapeutic applications. The sulfonyl chloride functional group is highly electrophilic, making it an excellent reaction partner for a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

In contemporary organic synthesis, the emphasis is often on the development of efficient and selective methods for the construction of complex molecular architectures. Thiophene sulfonyl chlorides fit well within this paradigm, offering a reliable handle for the introduction of the thienylsulfonyl moiety into target molecules. This moiety can influence the physicochemical properties of a compound, such as its lipophilicity, electronic character, and metabolic stability, thereby modulating its biological activity.

Research Significance of 2,5-Dimethylthiophene-3-sulfonyl Chloride as a Versatile Synthetic Intermediate

Historical Development and Evolution of Research Perspectives on Sulfonyl Chlorides

The chemistry of sulfonyl chlorides has its roots in the 19th century, with significant advancements occurring in the early 20th century. The discovery of the antibacterial properties of the sulfonamide drug Prontosil in the 1930s marked a pivotal moment, sparking immense interest in the synthesis and biological evaluation of a vast number of sulfonamide derivatives. This, in turn, drove the development of synthetic methods for the preparation of various sulfonyl chlorides, which are the key starting materials for sulfonamide synthesis.

Initially, research focused on simple aromatic sulfonyl chlorides. Over time, as the field of medicinal chemistry matured, the focus shifted towards more complex and functionally diverse heterocyclic sulfonyl chlorides, including those based on the thiophene ring. The evolution of research perspectives has been driven by the desire to create novel molecules with improved efficacy, selectivity, and pharmacokinetic properties. The introduction of substituted thiophene scaffolds, such as the 2,5-dimethylthiophene (B1293386) moiety, reflects the ongoing effort to explore new chemical space and identify new lead compounds for drug discovery.

Scope and Core Research Objectives Pertaining to this compound

The core research objectives related to this compound are centered on its application as a synthetic building block. Key areas of investigation include:

Development of novel synthetic methodologies: Researchers are interested in exploring new and efficient ways to utilize this compound in chemical reactions to create diverse molecular structures.

Synthesis of biologically active compounds: A primary goal is the synthesis of new sulfonamide derivatives and other related compounds for evaluation as potential therapeutic agents in areas such as infectious diseases, inflammation, and oncology.

Investigation of structure-activity relationships (SAR): By synthesizing a library of compounds derived from this compound, researchers can systematically study how changes in molecular structure affect biological activity, leading to the design of more potent and selective drugs.

The stable and modular nature of this compound makes it a valuable tool for researchers aiming to construct new chemical entities with unique properties. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTPCYKEUFDVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381484 | |

| Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97272-04-3 | |

| Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethylthiophene 3 Sulfonyl Chloride

Direct Sulfonylation Approaches to 2,5-Dimethylthiophene-3-sulfonyl Chloride

Direct sulfonylation is a primary and straightforward method for the synthesis of aryl sulfonyl chlorides. This approach involves an electrophilic aromatic substitution reaction where a sulfonating agent directly attacks the electron-rich thiophene (B33073) ring. For the synthesis of this compound, the most common reagent is chlorosulfonic acid (ClSO₃H).

The reaction proceeds by the electrophilic attack of the chlorosulfonyl group on the 3-position of the 2,5-dimethylthiophene (B1293386) ring. The methyl groups at the 2- and 5-positions activate the ring towards electrophilic substitution and direct the incoming electrophile to the vacant 3- or 4-positions. Due to the directing influence of the alkyl groups, the 3-position is preferentially substituted. The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of side products, such as disubstituted derivatives or polymeric materials. An inert solvent may be used to moderate the reaction.

Key aspects of this approach include:

Reagent: Chlorosulfonic acid is the most prevalent sulfonating agent.

Mechanism: Electrophilic Aromatic Substitution (EAS).

Control: Low temperature is crucial to manage the reaction's exothermicity and improve selectivity.

While direct and efficient, this method can sometimes be limited by the harsh acidic conditions, which may not be suitable for substrates with sensitive functional groups. nih.gov

Precursor-Based Synthetic Routes to this compound

Precursor-based routes offer alternative pathways that involve the initial synthesis of a functionalized 2,5-dimethylthiophene intermediate, which is then converted to the target sulfonyl chloride. These multi-step strategies can provide greater control over regiochemistry and may be more suitable for complex molecules.

This strategy involves the initial regioselective halogenation of 2,5-dimethylthiophene to introduce a halogen (typically bromine or iodine) at the 3-position. This 3-halo-2,5-dimethylthiophene serves as a versatile precursor for the introduction of the sulfonyl chloride group.

A common pathway proceeds through the following steps:

Halogenation: 2,5-dimethylthiophene is treated with a halogenating agent like N-bromosuccinimide (NBS) to yield 3-bromo-2,5-dimethylthiophene.

Metal-Halogen Exchange: The 3-bromo derivative is then subjected to a metal-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium at low temperatures, to generate the corresponding 3-lithiated thiophene intermediate.

Sulfonylation: The highly reactive 3-thienyllithium species is then quenched with sulfur dioxide (SO₂), followed by treatment with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to form the desired this compound.

This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is predetermined by the initial halogenation step.

Instead of functionalizing a pre-existing thiophene ring, cyclization reactions build the thiophene core from acyclic precursors. These methods can be designed to incorporate the necessary sulfur and carbon atoms with the sulfonyl functionality (or a precursor) already in place.

While not commonly reported specifically for this compound, established thiophene syntheses could theoretically be adapted. Two notable examples are:

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. wikipedia.orgscispace.comtandfonline.com While this method typically yields aminothiophenes, modification of the starting materials or subsequent transformation of the amino group could potentially lead to the desired sulfonyl chloride. The amino group could be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with sulfur dioxide and a copper salt to introduce the sulfonyl chloride group. acs.orgresearchgate.net

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes. wikipedia.orgcore.ac.ukderpharmachemica.com By selecting appropriately substituted starting materials, it is possible to construct a polysubstituted thiophene ring. Adapting this synthesis to incorporate a sulfonyl chloride precursor would require specialized starting materials.

These cyclization strategies offer a high degree of flexibility in accessing diverse substitution patterns on the thiophene ring, although they may involve more complex starting materials and synthetic sequences.

Electrochemical methods represent a modern and often greener alternative for the synthesis of sulfonyl chlorides. These methods typically involve the oxidative chlorination of sulfur-containing precursors like thiols or disulfides. rsc.org

For the synthesis of this compound, a hypothetical electrochemical route would start from 2,5-dimethylthiophene-3-thiol. The thiol would be subjected to anodic oxidation in the presence of a chloride source (e.g., hydrochloric acid). This process generates the sulfonyl chloride directly under controlled potential, often avoiding the need for harsh chemical oxidants. researchgate.net While specific examples for this exact compound are not prevalent, the general methodology for converting thiols to sulfonyl chlorides is well-established and offers advantages in terms of safety and reagent efficiency. rsc.orgresearchgate.net

Regiocontrol and Selectivity in the Introduction of the Sulfonyl Chloride Group onto the 2,5-Dimethylthiophene Core

Achieving regiocontrol is a critical aspect of synthesizing this compound, as the thiophene ring has two potential sites for substitution (the 3- and 4-positions). The outcome of direct electrophilic substitution is governed by the electronic effects of the two methyl groups already present on the ring.

Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In the 2,5-dimethylthiophene system, the positions ortho to the methyl groups are the 3- and 4-positions. Both methyl groups activate these positions, making the ring significantly more reactive than unsubstituted thiophene.

The directing effect can be understood by examining the stability of the carbocation intermediates (sigma complexes) formed during the electrophilic attack:

Attack at the 3-position: When the electrophile attacks the C3 position, the positive charge of the resulting intermediate can be delocalized onto the C2 methyl-bearing carbon and the sulfur atom. The resonance structure where the positive charge is adjacent to the methyl group is stabilized by the electron-donating inductive effect and hyperconjugation of the methyl group.

Attack at the 4-position: Attack at C4 leads to a similar intermediate, which is also stabilized.

In many cases of electrophilic substitution on 2,5-dialkylthiophenes, a mixture of 3- and 4-substituted products might be expected. However, the 3-position is often favored. This selectivity can be influenced by steric factors and the specific reaction conditions. For sulfonation, where the electrophile can be bulky, steric hindrance may play a role. Precursor-based routes, such as those starting from 3-halo-2,5-dimethylthiophene, offer unambiguous control over regiochemistry, ensuring the sulfonyl chloride group is introduced exclusively at the 3-position.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically optimized include temperature, solvent, reaction time, and stoichiometry of reagents.

Table 1: General Parameters for Optimization of Direct Sulfonylation

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., -10 to 10 °C) | The reaction with chlorosulfonic acid is highly exothermic. Low temperatures prevent overheating, which can lead to charring, polysubstitution, and degradation of the product. |

| Solvent | Inert solvents (e.g., Dichloromethane, Chloroform) or neat | Solvents help to dissipate heat and control the reaction rate. Performing the reaction neat (without solvent) is possible but requires very careful control of reagent addition and temperature. |

| Reagent Stoichiometry | Slight excess of chlorosulfonic acid | Using a slight excess of the sulfonating agent can help drive the reaction to completion. However, a large excess increases the risk of side reactions and complicates the workup. |

| Reaction Time | Monitored (e.g., by TLC or GC) | The reaction is typically rapid. Monitoring its progress allows for quenching at the optimal time to maximize yield and prevent the formation of degradation products. |

| Workup | Careful quenching on ice | The reaction mixture is quenched by pouring it slowly onto crushed ice to hydrolyze excess chlorosulfonic acid safely. The product is then typically extracted with an organic solvent. |

For precursor-based routes, the optimization would focus on each individual step. For instance, in the halogenation/lithiation route, the temperature for the metal-halogen exchange and the subsequent quench with sulfur dioxide is critical and must be kept very low (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.

Continuous flow chemistry offers a modern approach to optimize and safely scale up such reactions. By using a flow reactor, parameters like temperature, pressure, and residence time can be precisely controlled, leading to improved yields, higher safety, and greater consistency. rsc.org

Table 2: Comparison of Synthetic Strategies

| Methodology | Advantages | Disadvantages |

| Direct Sulfonylation | Atom economical, fewer steps. | Harsh conditions, potential for side reactions and poor regioselectivity. |

| Halogenation/Functionalization | Excellent regiocontrol, milder final step. | Multi-step, requires cryogenic temperatures and organometallic intermediates. |

| Cyclization Reactions | High flexibility for diverse substitution patterns. | Complex starting materials may be required, potentially lower overall yield. |

| Electrochemical Synthesis | Mild conditions, avoids harsh reagents, high selectivity. | Requires specialized equipment, substrate (thiol) may not be readily available. |

Reactivity and Comprehensive Reaction Pathways of 2,5 Dimethylthiophene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The sulfur-chlorine bond in 2,5-dimethylthiophene-3-sulfonyl chloride is highly polarized, rendering the sulfur atom susceptible to attack by a variety of nucleophiles. This reactivity is the basis for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives.

Formation of Sulfonamides and their Derivatives from Amines

The reaction of this compound with primary and secondary amines is a well-established method for the formation of the corresponding N-substituted sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction can be represented as follows:

This compound + R¹R²NH → 2,5-dimethylthiophene-3-sulfonamide-NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Detailed Research Findings:

While specific studies on the synthesis of sulfonamides derived from this compound are not extensively detailed in publicly available literature, the general reactivity of aryl sulfonyl chlorides with amines is a cornerstone of organic synthesis. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is commonly employed to facilitate the reaction by scavenging the HCl produced.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (RNH₂) | N-substituted-2,5-dimethylthiophene-3-sulfonamide |

| This compound | Secondary Amine (R₂NH) | N,N-disubstituted-2,5-dimethylthiophene-3-sulfonamide |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. These reactions are also typically carried out in the presence of a base.

The general reaction is:

This compound + R-OH → 2,5-dimethylthiophene-3-sulfonate-OR + HCl

Where R can be an alkyl or aryl group.

Detailed Research Findings:

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | Alkyl 2,5-dimethylthiophene-3-sulfonate |

| This compound | Phenol (Ar-OH) | Aryl 2,5-dimethylthiophene-3-sulfonate |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Thiols can react with sulfonyl chlorides to form thiosulfonates. This reaction is analogous to the formation of sulfonamides and sulfonate esters.

The general reaction is:

This compound + R-SH → 2,5-dimethylthiophene-3-thiosulfonate-SR + HCl

Where R can be an alkyl or aryl group.

Detailed Research Findings:

The synthesis of thiosulfonates from sulfonyl chlorides and thiols is a known method, although less common than the corresponding reactions with amines and alcohols. The reaction proceeds through the nucleophilic attack of the thiol sulfur on the sulfonyl chloride sulfur. Specific studies detailing this reaction with this compound are scarce in the available literature.

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiol (R-SH) | S-alkyl/aryl 2,5-dimethylthiophene-3-thiosulfonate |

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring of this compound

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The substituents on the ring, namely the two methyl groups and the sulfonyl chloride group, play a crucial role in directing the position of incoming electrophiles.

Influence of Methyl and Sulfonyl Chloride Substituents on Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the existing substituents.

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 5 are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions. In the thiophene ring, this corresponds to the adjacent free position (position 4).

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group at position 3 is a deactivating, electron-withdrawing group. It directs incoming electrophiles to the meta position. In this case, the only available position is position 4.

Therefore, both the activating methyl groups and the deactivating sulfonyl chloride group direct electrophilic substitution to the 4-position of the thiophene ring. This strong directing effect leads to a high degree of regioselectivity in these reactions.

Halogenation Reactions (e.g., Bromination)

Halogenation, such as bromination, is a common electrophilic aromatic substitution reaction. Given the directing effects discussed above, the bromination of this compound is expected to occur exclusively at the 4-position.

Detailed Research Findings:

| Reactant | Reagent | Product |

| This compound | Bromine (Br₂) | 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride |

| This compound | N-Bromosuccinimide (NBS) | 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride |

Metal-Catalyzed Coupling Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group of this compound is a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via the extrusion of sulfur dioxide (SO2), a process known as desulfitation, to generate organometallic intermediates that participate in catalytic cycles.

Palladium-catalyzed desulfitative coupling represents a powerful strategy for C-H arylation and heteroarylation, using aryl or heteroaryl sulfonyl chlorides as the coupling partners. chemrevlett.com This methodology allows for the direct formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction would involve coupling the thiophene ring to another aromatic or heteroaromatic system.

The general mechanism for this transformation begins with the oxidative addition of the sulfonyl chloride's S-Cl bond to a Pd(0) catalyst, forming a Pd(II) intermediate. chemrevlett.com This is followed by the extrusion of SO2 to yield an aryl-palladium(II) species. chemrevlett.com This key intermediate then undergoes a C-H activation/electrophilic palladation step with the coupling partner (e.g., another heteroarene). Subsequent base-assisted rearomatization and reductive elimination regenerate the Pd(0) catalyst and furnish the final cross-coupled product. chemrevlett.com

Research has demonstrated the effectiveness of this approach for a variety of heterocyclic compounds. For instance, the palladium-catalyzed direct arylation of pyrroles, indoles, thiophenes, and benzothiophenes with various arenesulfonyl chlorides has been successfully achieved. chemrevlett.com The reaction conditions are often optimized by screening catalysts, bases, and solvents. Studies have shown that aryl sulfonyl chlorides with electron-withdrawing groups tend to provide higher yields compared to those with electron-donating groups. chemrevlett.com Conversely, electron-rich heterocycles, such as thiophenes, are often excellent substrates for this coupling. chemrevlett.com This suggests that this compound would serve as a reactive arylating agent in these transformations.

Table 1: Key Features of Palladium-Catalyzed Desulfitative Arylation

| Feature | Description |

|---|---|

| Catalyst | Typically Pd(OAc)2, Pd/C, or other Pd(II) precursors. chemrevlett.com |

| Key Step | Extrusion of SO2 to form an arylpalladium intermediate. chemrevlett.com |

| Reactants | (Hetero)aryl sulfonyl chlorides coupled with C-H bonds of arenes/heteroarenes. chemrevlett.comrsc.org |

| Substrate Scope | Tolerates a wide range of functional groups on both coupling partners. rsc.org |

| Application | Synthesis of biaryls and other complex aromatic structures. |

Beyond direct C-H arylation, the sulfonyl chloride group can participate in other established cross-coupling reactions. While less common than couplings involving halides or triflates, desulfitative variants of classic reactions like the Suzuki-Miyaura coupling are emerging.

For instance, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, traditionally coupling organoboron compounds with organohalides. The synthesis of thiophene derivatives, such as 2,5-diisopropenylthiophene, has been accomplished using this method, highlighting its utility for functionalizing the thiophene core. researchgate.net While this example involves an organohalide, the underlying principle of using a palladium catalyst to couple two carbon fragments is adaptable. Desulfitative Suzuki-type couplings would involve the in-situ generation of an aryl-palladium species from a sulfonyl chloride, which then engages with an organoboron reagent in the catalytic cycle. This provides an alternative pathway to biaryl thiophene derivatives, expanding the synthetic toolkit available for modifying compounds like this compound.

Cycloaddition Reactions and Ring Transformations Involving Thiophene Derivatives of this compound

The thiophene ring and its sulfonyl substituent can both participate in or influence cycloaddition and ring-transformation reactions, leading to a diverse array of more complex heterocyclic structures.

The sulfonyl group is a key component in the formation of sulfones and sultines (cyclic esters of sulfinic acid). While sulfonyl chlorides are precursors to sulfonic acids and sulfonamides, they can also be involved in reactions leading to cyclic sulfones (sultones).

One common route to sulfones is the oxidation of corresponding sulfides. organic-chemistry.org However, cycloaddition reactions offer a direct path to cyclic structures. For example, sultones can be synthesized via intramolecular Diels-Alder reactions of dienyl sulfonates or through ring-closing metathesis of vinylsulfonates. acs.org Derivatives of this compound could be converted into appropriate dienes or olefins to undergo such intramolecular cyclizations. Furthermore, β-sultones, which are exceptionally stable when substituted with bulky, electron-withdrawing groups, can be formed by reacting alkylsulfonyl chlorides with aldehydes like chloral in the presence of specific catalysts. acs.org

Table 2: Selected Methods for Sultone Synthesis

| Method | Description | Starting Material Example |

|---|---|---|

| Intramolecular Diels-Alder | A diene and a dienophile connected by a sulfonate ester linker cyclize upon heating or under pressure. acs.org | Dienyl sulfonate |

| Ring-Closing Metathesis (RCM) | An acyclic diene containing a sulfonate ester is cyclized using a Grubbs' catalyst. acs.org | Di-olefinic sulfonate |

| [2+2] Cycloaddition | A sulfene (generated from a sulfonyl chloride) reacts with an electron-rich alkene. | Alkylsulfonyl chloride |

| Enantioselective β-Sultone Formation | An alkylsulfonyl chloride reacts with an aldehyde in the presence of a chiral catalyst. acs.org | Alkylsulfonyl chloride and Chloral |

(3+2) cycloaddition reactions are powerful methods for constructing five-membered rings. Transannulation reactions, in particular, involve the reaction of a three-atom component with a two-atom component, resulting in a ring transformation. A notable example is the rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes or alkenes, which serves as a highly efficient and regioselective route to fully substituted thiophenes. researchgate.netnih.gov

This reaction proceeds through the denitrogenative formation of a rhodium thiavinyl carbene intermediate from the 1,2,3-thiadiazole. researchgate.net This intermediate then undergoes a formal (3+2) cycloaddition with the alkyne or alkene, ultimately yielding the thiophene ring. researchgate.net While this method is primarily for the synthesis of the thiophene ring itself, the principles of (3+2) cycloaddition are broadly applicable. Derivatives of 2,5-dimethylthiophene (B1293386) could potentially act as the two-atom component (dipolarophile) in reactions with three-atom dipoles like thiocarbonyl ylides, leading to the formation of fused or spirocyclic hydrogenated thiophene systems. nuph.edu.ua Such reactions expand the synthetic utility of the thiophene core, allowing for the construction of novel polycyclic sulfur-containing scaffolds. nuph.edu.ua

Radical Reactions Initiated by this compound

Sulfonyl chlorides are well-established precursors for sulfonyl radicals under thermal, photochemical, or radical initiator-induced conditions. The relatively weak S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (R-SO2•) and a chlorine radical.

These highly reactive sulfonyl radicals readily add to unsaturated systems such as alkenes and alkynes. magtech.com.cn This initiation step can trigger a cascade of radical reactions, leading to the formation of various functionalized products through processes like chlorosulfonylation or sulfonylation. magtech.com.cn For example, the addition of the 2,5-dimethylthiophene-3-sulfonyl radical to an alkene would generate a carbon-centered radical, which could then be trapped by the chlorine atom to afford a β-chloro sulfone.

Recent research has also explored sulfinyl sulfones as sources of both sulfonyl and sulfinyl radicals. nih.gov Sulfinyl sulfones can be synthesized from sulfinate salts and an activating agent like acetyl chloride. nih.gov Upon thermal decomposition, they undergo homolytic fission of the S-S bond to generate the two distinct sulfur-centered radicals. nih.gov This dual-radical generation enables novel disulfurization reactions of unsaturated hydrocarbons. nih.gov Given that this compound can be readily converted to its corresponding sulfinate, this pathway opens up further possibilities for advanced radical-mediated transformations.

Derivatization and Advanced Functionalization of 2,5 Dimethylthiophene 3 Sulfonyl Chloride

Synthesis of Substituted 2,5-Dimethylthiophene-3-sulfonamides for Diverse Applications

The reaction of 2,5-dimethylthiophene-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization, yielding a diverse library of 2,5-dimethylthiophene-3-sulfonamides. This transformation is typically accomplished by treating the sulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine dictates the reaction conditions, with primary amines generally being more reactive than secondary amines. researchgate.net

This synthetic strategy allows for the incorporation of a vast range of substituents by simply varying the amine reactant. The resulting sulfonamides are of significant interest due to the prevalence of both the thiophene (B33073) ring and the sulfonamide functional group in pharmacologically active compounds. researchgate.netresearchgate.net Thiophene-based sulfonamides have been explored for various therapeutic applications, leveraging the synergistic effects of these two important pharmacophores.

Table 1: Synthesis of 2,5-Dimethylthiophene-3-sulfonamides and Their Potential Applications

| Amine Reactant | Resulting Sulfonamide Structure | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-2,5-dimethylthiophene-3-sulfonamide | Antibacterial, Anticancer |

| Benzylamine | N-benzyl-2,5-dimethylthiophene-3-sulfonamide | Antiviral, Enzyme Inhibition |

| Piperidine | 1-[(2,5-dimethylthiophen-3-yl)sulfonyl]piperidine | CNS Agents, Receptor Modulation |

| Morpholine | 4-[(2,5-dimethylthiophen-3-yl)sulfonyl]morpholine | Anti-inflammatory |

This table presents hypothetical examples based on established sulfonamide synthesis and the known applications of related compounds.

Halogenation of the Thiophene Core and Subsequent Transformations

Further functionalization of the 2,5-dimethylthiophene (B1293386) scaffold can be achieved through halogenation of the thiophene ring. The introduction of a halogen atom provides a reactive handle for a variety of subsequent transformations, most notably metal-catalyzed cross-coupling reactions. jcu.edu.au

The halogenation of this compound occurs at the C4 position, which is the only available position on the thiophene ring for electrophilic substitution. The two methyl groups at C2 and C5 are activating and ortho-, para-directing, while the sulfonyl chloride group at C3 is deactivating and meta-directing. The combined effect of these substituents directs incoming electrophiles to the C4 position. A variety of halogenating agents can be employed depending on the desired halogen (Cl, Br, or I). jcu.edu.au

For instance, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) in a suitable solvent. jcu.edu.au Bromination is often carried out with N-bromosuccinimide (NBS) in a solvent such as acetic acid or a chlorinated solvent. Iodination can be performed using N-iodosuccinimide (NIS) in acetic acid. jcu.edu.au The choice of reagent and reaction conditions allows for the controlled synthesis of the desired 4-halo-2,5-dimethylthiophene-3-sulfonyl chloride.

Table 2: Halogenation of the 2,5-Dimethylthiophene Core

| Halogenating Agent | Halogen Introduced | Typical Reaction Conditions | Product |

|---|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Chlorine (Cl) | Polar solvent | 4-chloro-2,5-dimethylthiophene-3-sulfonyl chloride |

| N-Bromosuccinimide (NBS) | Bromine (Br) | Acetic acid, dark | 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride |

The halogenated derivatives of this compound are valuable intermediates for constructing more complex molecules. The carbon-halogen bond can be activated by various transition metal catalysts (e.g., palladium, copper) to participate in cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position of the thiophene ring. jcu.edu.au

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Stille Coupling: Reaction with organostannanes, offering another route to C-C bond formation. jcu.edu.au

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative route to substituted amines.

This reactivity transforms the halogenated thiophene into a versatile building block for synthesizing molecules with tailored electronic and structural properties for applications in materials science and medicinal chemistry. jcu.edu.au

Introduction of Aldehyde, Isoxazole, and Other Complex Functional Groups onto the Thiophene Ring

The introduction of more complex functionalities onto the thiophene ring significantly expands the synthetic utility of the this compound scaffold. These functional groups can serve as precursors for a wide range of chemical transformations.

An aldehyde group can be introduced at the C4 position, typically starting from the 4-bromo derivative. A common method involves a lithium-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The resulting 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a valuable intermediate.

The aldehyde can then be used to construct other heterocyclic systems. For example, an isoxazole ring can be synthesized by reacting the 4-formyl derivative with hydroxylamine to form an oxime. Subsequent dehydration or oxidative cyclization of the oxime, potentially after conversion to a hydroxamic acid chloride, can yield the isoxazole ring fused or attached to the thiophene core.

Other complex functional groups can be introduced using similar strategies, often relying on the conversion of a halogenated intermediate into an organometallic species, which is then reacted with a suitable electrophile. This approach allows for the precise installation of functional groups required for the synthesis of target molecules with specific properties and functions. nih.gov

Construction of Complex Polyheteroaromatic Architectures and Triads

The derivatized this compound core is an excellent building block for the synthesis of complex polyheteroaromatic systems. By employing the cross-coupling strategies discussed previously (Section 4.2.2), the thiophene ring can be linked to other aromatic or heteroaromatic rings, such as pyridine, pyrimidine, thiazole, or even other thiophene units.

For example, a Suzuki coupling reaction between 4-bromo-2,5-dimethylthiophene-3-sulfonamide and a heteroaryl boronic acid can be used to create a bi-heteroaromatic system. By using a di-halogenated aromatic ring or a heteroaromatic ring with multiple reactive sites, this process can be extended to construct linear or branched "triads" and larger oligomeric or polymeric structures.

These complex architectures are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties can be finely tuned by the choice and arrangement of the constituent heteroaromatic rings. jcu.edu.au The ability to construct these systems from a common thiophene precursor highlights the strategic importance of this compound in advanced organic synthesis.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-2,5-dimethylthiophene-3-sulfonamide |

| N-benzyl-2,5-dimethylthiophene-3-sulfonamide |

| 1-[(2,5-dimethylthiophen-3-yl)sulfonyl]piperidine |

| 4-[(2,5-dimethylthiophen-3-yl)sulfonyl]morpholine |

| 4-({[(2,5-dimethylthiophen-3-yl)sulfonyl]amino})benzoic acid |

| Aniline |

| Benzylamine |

| Piperidine |

| Morpholine |

| 4-Aminobenzoic acid |

| Pyridine |

| Triethylamine |

| Hydrochloric acid |

| Sulfuryl chloride |

| N-Bromosuccinimide (NBS) |

| N-Iodosuccinimide (NIS) |

| Acetic acid |

| 4-chloro-2,5-dimethylthiophene-3-sulfonyl chloride |

| 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride |

| 4-iodo-2,5-dimethylthiophene-3-sulfonyl chloride |

| n-butyllithium |

| N,N-dimethylformamide (DMF) |

| 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride |

| Hydroxylamine |

| Isoxazole |

| Pyrimidine |

| Thiazole |

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms and Kinetics for Transformations Involving 2,5-Dimethylthiophene-3-sulfonyl Chloride

The reactivity of this compound is governed by the electrophilic nature of the sulfonyl chloride group and the nucleophilic character of the thiophene (B33073) ring. Transformations involving this compound can be broadly categorized into nucleophilic and electrophilic reactions.

Nucleophilic Transformations:

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride is a characteristic reaction for this class of compounds. The mechanism of these reactions can vary depending on the nucleophile, solvent, and substituents on the thiophene ring. Generally, a bimolecular nucleophilic substitution (SN2) mechanism is proposed for the solvolysis of arenesulfonyl and alkanesulfonyl chlorides. This concerted mechanism involves the simultaneous attack of the nucleophile and departure of the chloride leaving group. nih.gov

Theoretical studies on the hydrolysis and methanolysis of methanesulfonyl chloride suggest a concerted SN2 mechanism proceeding through a trigonal-bipyramidal transition state. acs.org The presence of solvent molecules can catalyze the reaction, with general-base catalysis being more significant than general-acid catalysis. acs.org For reactions of thiophene-2-sulfonyl halides with various nucleophiles, the data are consistent with an SN2-type mechanism. However, this can shift towards a stepwise SN1 or an addition-elimination (SAN) process depending on the reaction conditions and the nature of the reactants. rsc.org

In the context of this compound, the electron-donating methyl groups on the thiophene ring may slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted thiophenesulfonyl chloride. Nevertheless, reactions with strong nucleophiles such as amines are expected to proceed readily, yielding the corresponding sulfonamides. sigmaaldrich.com

Electrophilic Transformations:

The thiophene ring in this compound is susceptible to electrophilic substitution. Thiophene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-donating effect of the sulfur atom, which helps to stabilize the intermediate sigma complex (Wheland intermediate). numberanalytics.com Electrophilic attack typically occurs at the positions ortho and para to the activating group. In thiophene, substitution preferably occurs at the 2- and 5-positions. Since these positions are blocked by methyl groups in this compound, electrophilic substitution would be directed to the remaining vacant position on the ring, which is the 4-position.

Common electrophilic substitution reactions for thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. numberanalytics.combrainly.in The sulfonyl chloride group is a deactivating group, which will decrease the rate of electrophilic attack on the thiophene ring. However, the two methyl groups are activating, and their influence will likely dominate, facilitating substitution at the 4-position.

Detailed kinetic studies specifically for this compound are not extensively reported in the public domain. However, the principles of reaction kinetics for analogous compounds can be applied. The kinetics of nucleophilic substitution reactions of sulfonyl chlorides are often studied to elucidate the reaction mechanism. For bimolecular nucleophilic substitution (SN2) reactions, the rate of reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile, following second-order kinetics. libretexts.org

Rate = k[R-SO2Cl][Nu]

Kinetic studies on the solvolysis of a series of benzenesulfonyl chlorides have been performed to understand the effect of substituents on the reaction rate. cdnsciencepub.com Similarly, the reaction kinetics of substituted thiophene-2-sulfonyl chlorides with various nucleophiles have been studied, revealing that the Hammett equation can be applied to correlate the reaction rates with substituent constants. rsc.org Such studies help in quantifying the electronic effects of substituents on the reactivity of the sulfonyl chloride group.

For electrophilic substitution reactions, kinetic studies on the halogenation of substituted thiophenes have shown a Hammett ρσ relationship, indicating the influence of substituents on the reaction rate. rsc.org

The direct observation and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms. In many reactions of sulfonyl chlorides, the intermediates are transient and difficult to isolate.

For nucleophilic substitution reactions proceeding through a concerted SN2 mechanism, there is no discrete intermediate, but rather a high-energy transition state. In cases where a stepwise mechanism is operative, such as an addition-elimination pathway, a hypervalent sulfur intermediate (a sulfurane) could be formed. While direct spectroscopic evidence for such intermediates in the reactions of this compound is lacking, their existence is inferred from kinetic data and theoretical calculations on related systems. acs.org

In electrophilic aromatic substitution reactions, the key intermediate is the sigma complex or Wheland intermediate. numberanalytics.com This carbocationic species is stabilized by resonance. While generally short-lived, under certain conditions, such as in superacid media, these intermediates can be long-lived enough to be characterized by spectroscopic techniques like NMR.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Derivatives

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For derivatives of this compound, advanced NMR techniques can provide detailed information about their three-dimensional structure and connectivity.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. In a derivative of this compound, COSY would be instrumental in confirming the connectivity within alkyl chains of substituents or in identifying couplings between protons on the thiophene ring and adjacent groups. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly 13C or 15N. wikipedia.org This is extremely useful for assigning the 13C signals in the NMR spectrum. For a sulfonamide derivative of this compound, an HSQC spectrum would show correlations between the N-H proton and the nitrogen atom, and between the C-H protons and their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and heteronuclei over longer ranges, typically two or three bonds. wikipedia.org This is particularly powerful for establishing the connectivity between different functional groups within a molecule. For example, in a sulfonamide derivative, HMBC could show correlations from the methyl protons on the thiophene ring to the carbon atoms of the ring, and from the protons on a substituent attached to the sulfonamide nitrogen to the sulfur atom (if 33S NMR were employed, though this is uncommon) or to the carbon atoms of the substituent.

The following table illustrates the expected key HMBC correlations for a hypothetical N-ethyl-2,5-dimethylthiophene-3-sulfonamide derivative:

| Proton (1H) | Correlated Carbon (13C) |

| CH3 at C2 | C2, C3 |

| CH3 at C5 | C4, C5 |

| H4 | C2, C3, C5 |

| N-CH2 | N-CH3, C3 of thiophene |

| N-CH3 | N-CH2 |

This is an interactive data table based on predicted correlations.

Chemical Shift Perturbations:

The chemical shift of a nucleus is sensitive to its local electronic environment. Changes in the structure of a molecule, such as the introduction of a substituent or a change in conformation, can lead to perturbations in the chemical shifts of nearby nuclei. By analyzing these chemical shift perturbations, one can gain insights into the structure and bonding of the molecule.

For derivatives of this compound, the formation of a sulfonamide, for instance, will induce significant changes in the chemical shifts of the protons and carbons of the thiophene ring compared to the parent sulfonyl chloride. These perturbations can be used to confirm the success of the reaction and to study the electronic effects of the sulfonamide group.

Anisotropy Effects:

Magnetic anisotropy refers to the non-uniform magnetic field generated by certain functional groups, such as aromatic rings, carbonyls, and alkynes, when placed in an external magnetic field. vedantu.com This anisotropic field can either shield or deshield nearby nuclei, causing their NMR signals to shift upfield or downfield, respectively. libretexts.org

The thiophene ring in this compound and its derivatives is aromatic and therefore exhibits magnetic anisotropy. Protons located above or below the plane of the ring will be shielded, while those in the plane of the ring will be deshielded. libretexts.org This effect can be particularly important in determining the conformation of flexible substituents attached to the thiophene ring or the sulfonyl group. For example, in a derivative with a bulky substituent that restricts rotation, certain protons may be held in a fixed position relative to the thiophene ring, leading to observable anisotropic effects on their chemical shifts. The study of such effects can provide valuable information about the three-dimensional structure of the molecule in solution. acs.orgnih.gov

High-Resolution Mass Spectrometry in Elucidating Fragmentation Pathways and Precise Molecular Structures of Derivatives

High-resolution mass spectrometry (HRMS) stands as a powerful analytical technique for the determination of the elemental composition of a molecule and for unraveling its fragmentation patterns. This technique provides highly accurate mass measurements, which allows for the confident assignment of molecular formulas to parent ions and their fragments. In the study of novel derivatives of this compound, HRMS would be instrumental.

A hypothetical fragmentation analysis for a derivative, such as a sulfonamide synthesized from this compound, would likely proceed through cleavage at the sulfonamide bond (SO₂-N) and fragmentation of the thiophene ring or the substituent attached to the sulfonamide nitrogen. The precise masses of the resulting fragment ions would provide unequivocal evidence for the structure of the parent molecule.

Although general principles of mass spectrometry suggest potential fragmentation pathways, a comprehensive search of scientific literature did not yield specific studies detailing the high-resolution mass spectrometric analysis and fragmentation pathways for derivatives of this compound. Therefore, no specific fragmentation data can be presented in tabular form at this time.

X-ray Crystallography for Definitive Solid-State Structural Analysis of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of a molecule's connectivity and stereochemistry. For any novel crystalline derivative of this compound, single-crystal X-ray diffraction would provide invaluable structural information.

The resulting crystal structure would reveal the conformation of the sulfonamide group, the planarity of the thiophene ring, and any intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Despite the power of this technique, a thorough review of the Cambridge Structural Database (CSD) and other scientific literature repositories did not yield any published crystal structures for derivatives of this compound. Consequently, no crystallographic data, such as unit cell parameters, bond lengths, or bond angles, can be compiled into a data table.

Computational Chemistry and Theoretical Studies of 2,5 Dimethylthiophene 3 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and ground-state geometries of molecules. For thiophene (B33073) sulfonamide derivatives, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with a 6-311G(d,p) basis set, are commonly employed to determine optimized molecular structures. semanticscholar.orgresearchgate.netmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which often show strong agreement with experimental values derived from X-ray diffraction. mdpi.com

DFT is also instrumental in predicting the chemical reactivity of these compounds. By calculating electronic parameters, researchers can gain insights into molecular stability and behavior. Key reactivity descriptors derived from DFT include chemical hardness (η), electronic chemical potential (µ), and the global electrophilicity index (ω). semanticscholar.orgresearchgate.net These parameters help in understanding the kinetic stability and reactivity of the molecule. Furthermore, DFT can be used to simulate vibrational spectra (FT-IR), which aids in the characterization of the compound by comparing theoretical frequencies with experimental data. semanticscholar.orgresearchgate.net Time-dependent DFT (TD-DFT) extends these capabilities to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. semanticscholar.orgmdpi.com

Table 1: Representative Bond Lengths in Thiophene Sulfonamide Derivatives Calculated by DFT Note: This table is illustrative, based on data for related thiophene sulfonamide structures, not 2,5-dimethylthiophene-3-sulfonyl chloride itself.

| Bond | Calculated Bond Length (Å) semanticscholar.org | Experimental Bond Length (Å) semanticscholar.org |

|---|---|---|

| S=O | 1.45 - 1.46 | 1.42 |

| S–N | 1.67 - 1.68 | 1.64 |

| S–C (thiophene ring) | 1.73 - 1.75 | 2.74 |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity, Regioselectivity, and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgresearchgate.netsciensage.info

In studies of thiophene sulfonamide derivatives, a large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.netsciensage.info Conversely, a small energy gap suggests the molecule is more reactive and polarizable. semanticscholar.orgresearchgate.net The distribution of the electron density in these orbitals also provides clues about where reactions are likely to occur. For instance, the HOMO is often localized on electron-rich parts of the molecule, indicating nucleophilic sites, while the LUMO is centered on electron-poor areas, indicating electrophilic sites. In thiophene sulfonamides, the electron cloud of the FMOs is typically spread across the entire molecule, particularly on the phenyl and thiophene rings. mdpi.com

Applications of 2,5 Dimethylthiophene 3 Sulfonyl Chloride and Its Derivatives in Advanced Scientific Fields

Medicinal Chemistry and Drug Discovery

The thiophene-sulfonamide scaffold, readily accessible from 2,5-dimethylthiophene-3-sulfonyl chloride, is a cornerstone in the development of new pharmaceuticals. The inherent biological activities of both the thiophene (B33073) ring and the sulfonamide group make their combination a powerful strategy in drug design.

The sulfonamide group (-SO₂NH₂) is a key pharmacophore, a molecular feature responsible for a drug's biological activity. Historically, sulfonamides were among the first effective antimicrobial drugs and continue to be vital in chemotherapy. nih.gov Their mechanism of action often involves mimicking and competitively inhibiting p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. nih.gov This inhibition disrupts bacterial growth, leading to a bacteriostatic effect. nih.gov The versatility of the sulfonamide moiety allows it to be incorporated into various molecular frameworks, leading to a wide spectrum of biological activities beyond antimicrobial effects, including anticancer and anti-inflammatory properties. nih.gov The hybridization of sulfonamides with heterocyclic rings like thiophene often results in compounds with enhanced and diverse biological activities. researchgate.net

Derivatives of thiophene sulfonamides have demonstrated significant potential as both antimicrobial and anticancer agents. The combination of the thiophene ring and the sulfonamide group creates a synergistic effect, leading to potent biological activity. researchgate.net

In the realm of antimicrobial research, novel thiophene derivatives have been synthesized and tested against various bacterial strains. For instance, certain 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against drug-resistant bacteria like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this highly resistant strain. nih.gov Other studies have highlighted thiophene derivatives that are effective against Pseudomonas aeruginosa, with some compounds showing greater potency than the standard antibiotic gentamicin. nih.gov

In oncology, thiophene-containing sulfonamides have emerged as a promising class of anticancer compounds. nih.govmdpi.com They can induce apoptosis, inhibit cancer cell growth, and disrupt the cell cycle. nih.gov Studies have shown that certain novel thiophene derivatives exhibit significant cytotoxic activity against human breast cancer cell lines (MCF-7). semanticscholar.orgresearchgate.net For example, 2,5-Dichlorothiophene-3-sulfonamide was identified as a potent anticancer agent with GI₅₀ values of 7.2 µM against HeLa cells, 4.62 µM against MDA-MB231 cells, and 7.13 µM against MCF-7 cells. nih.gov Another study synthesized a series of thiophenes with sulfonamide moieties, and several compounds showed higher cytotoxic activity against MCF7 cells than the reference drug doxorubicin. semanticscholar.orgresearchgate.net

| Compound Class | Activity | Target/Cell Line | Key Findings (IC₅₀/GI₅₀/MIC) | Reference |

|---|---|---|---|---|

| 5-Bromo-N-alkylthiophene-2-sulfonamides | Antibacterial | NDM-producing K. pneumoniae | MIC: 0.39 μg/mL; MBC: 0.78 μg/mL | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | Anticancer | MDA-MB231 (Breast Cancer) | GI₅₀: 4.62 µM | nih.gov |

| Novel Thiophene-Sulfonamides | Anticancer | MCF7 (Breast Cancer) | IC₅₀ values as low as 9.39 µmol L⁻¹ | semanticscholar.orgresearchgate.net |

| Armed Thiophene Derivatives | Antibacterial | P. aeruginosa | More potent than gentamicin | nih.gov |

A primary mechanism through which thiophene sulfonamides exert their therapeutic effects is by inhibiting specific enzymes. Carbonic anhydrases (CAs) are a major target for this class of compounds. nih.gov CAs are crucial enzymes in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema. Studies on thiophene-based sulfonamides have revealed potent inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). researchgate.netnih.gov These compounds have demonstrated noncompetitive inhibition with Kᵢ values in the nanomolar to micromolar range. researchgate.netnih.gov

Another enzyme target is lactoperoxidase (LPO), an important enzyme in the innate immune system. tandfonline.com Thiophene-2-sulfonamide derivatives have been investigated as LPO inhibitors. One study found that 5-(2-thienylthio)thiophene-2-sulfonamide exhibited competitive inhibition with a very low Kᵢ value of 2 ± 0.6 nM, indicating strong binding to the enzyme's active site. tandfonline.com Such studies are crucial for identifying the specific molecular targets of these compounds and understanding their mechanism of action, which is essential for rational drug design.

| Compound Class | Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Thiophene-based sulfonamides | hCA-I | 66.49 nM - 234.99 µM | 69 nM - 70 µM | Noncompetitive | researchgate.netnih.gov |

| Thiophene-based sulfonamides | hCA-II | 74.88 nM - 38.04 µM | 23.4 nM - 1.405 µM | Noncompetitive | researchgate.netnih.gov |

| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase (LPO) | 2 ± 0.6 nM | 3.4 nM | Competitive | tandfonline.com |

The knowledge gained from studying the structure-activity relationships of thiophene sulfonamides is instrumental in designing new and improved therapeutic agents. Researchers can modify the core structure derived from this compound to enhance potency, selectivity, and pharmacokinetic properties. For example, structure-based drug design, aided by computational modeling, is a valuable tool for rationally designing next-generation inhibitors with improved profiles. The diverse biological activities associated with the thiophene sulfonamide scaffold suggest its potential for treating a broader range of diseases than currently explored.

Materials Science and Advanced Functional Materials

Beyond medicine, the unique electronic and photophysical properties of thiophene-based compounds make them valuable in materials science. Derivatives of this compound are being explored for the development of novel functional materials with applications in electronics and photonics.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This property is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Thiophene derivatives have been successfully used to construct AIE luminogens (AIEgens). nih.gov A novel AIE system was developed by modifying thiophene to thiophene sulfone, a transformation achievable from a sulfonyl chloride precursor. nih.gov This chemical modification dramatically enhances the photophysical properties. For instance, 2,3,4,5-tetraphenylthiophene sulfone exhibits a high solid-state fluorescence quantum yield of 72% and a significant AIE factor, outperforming its thiophene counterpart. nih.gov The mechanism behind this AIE effect is the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes light emission. nih.govnih.gov These thiophene sulfone-based AIEgens also show excellent stability, making them robust for demanding applications, such as fluorescent probes for sensing the glass transition temperature of polymers. nih.gov

Development of Conjugated Polymers and Optoelectronic Devices

The functionalization of conjugated polymers is a key strategy for tuning their electronic and optical properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comrsc.org this compound serves as a versatile precursor for introducing sulfonyl-based functional groups onto the thiophene ring. These functional groups can significantly influence the polymer's solubility, processability, and electronic characteristics. nih.gov

The sulfonyl chloride group is highly reactive and can be readily converted into a variety of derivatives, such as sulfonamides and sulfonates. By reacting this compound with different amines or alcohols, a diverse library of functionalized thiophene monomers can be synthesized. These monomers can then be polymerized, often through cross-coupling reactions, to yield polythiophenes with tailored properties. nih.gov For instance, the incorporation of bulky side chains can enhance solubility and prevent aggregation, leading to improved film morphology and device performance. Furthermore, the electron-withdrawing nature of the sulfonyl group can lower the HOMO and LUMO energy levels of the polymer, which is a critical parameter in the design of efficient OPVs and OFETs. nbinno.com

Detailed research findings have shown that the introduction of specific functional groups can have a profound impact on the performance of polythiophene-based devices. While direct studies on poly(2,5-dimethylthiophene-3-sulfonamide) are not extensively reported, the principles of molecular engineering of conjugated polymers are well-established.

Table 1: Potential Effects of Functionalization on Polythiophene Properties

| Functional Group Derived from Sulfonyl Chloride | Potential Effect on Polymer Properties | Relevance to Optoelectronic Devices |

|---|---|---|

| Long-chain alkyl sulfonamides | Increased solubility in organic solvents, improved processability. | Enables solution-based fabrication of large-area devices. |

| Aromatic sulfonamides | Enhanced π-π stacking, potentially leading to higher charge carrier mobility. | Improved performance in OFETs and OPVs. |

| Chiral sulfonamides | Induction of chirality in the polymer backbone, leading to chiroptical properties. | Potential applications in circularly polarized light detection and emission. |

The synthesis of these functionalized polymers typically involves the initial synthesis of the monomer, followed by polymerization. For example, the reaction of this compound with a primary amine would yield the corresponding sulfonamide monomer. This monomer, if appropriately halogenated, could then be subjected to polymerization methods like Stille or Suzuki coupling to form the conjugated polymer. rsc.org The careful selection of the substituent on the sulfonamide nitrogen allows for fine-tuning of the final polymer's properties.

Ligand Design in Organometallic Chemistry

In the field of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Thiophene derivatives have been explored as ligands due to the coordinating ability of the sulfur atom. researchgate.netwikipedia.org The sulfonyl chloride group of this compound can be transformed into various functionalities that can act as effective ligands for a range of transition metals.

By converting the sulfonyl chloride into sulfonamides, sulfinates, or thioethers, ligands with different electronic and steric properties can be accessed. For example, the reaction with a primary or secondary amine yields a sulfonamide, where the nitrogen and one of the sulfonyl oxygens can potentially coordinate to a metal center. The steric bulk around the sulfur atom, influenced by the 2,5-dimethyl groups on the thiophene ring, can play a significant role in creating a specific coordination environment around the metal, which can in turn influence the outcome of a catalytic reaction.

Table 2: Potential Ligand Structures from this compound

| Ligand Type | General Structure | Potential Coordination Modes |

|---|---|---|

| Sulfonamide | 2,5-(CH₃)₂-C₄HS-SO₂NHR | N,O-chelation |

| Bidentate Sulfonamide | 2,5-(CH₃)₂-C₄HS-SO₂N(R)CH₂Py (Py = pyridyl) | N,N,O-tridentate |

| Sulfinate | 2,5-(CH₃)₂-C₄HS-SO₂⁻ | O,O-bidentate or bridging |

The synthesis of such ligands would typically involve standard organic transformations. For instance, a bidentate ligand could be prepared by reacting this compound with 2-(aminomethyl)pyridine. The resulting ligand could then be complexed with various metal precursors, such as those of palladium, rhodium, or iridium, to generate catalysts for a variety of organic reactions. The electronic properties of the thiophene ring, modified by the electron-withdrawing sulfonyl group, can also influence the electron density at the metal center, thereby modulating its catalytic activity.

Catalysis and Organocatalysis Utilizing this compound Derivatives

Derivatives of this compound have potential applications in both metal-catalyzed and organocatalytic reactions. The ligands designed from this compound, as discussed in the previous section, can be employed in a variety of transition metal-catalyzed processes. For example, chiral sulfonamide ligands could be used in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.

Furthermore, the sulfonamide moiety itself can be catalytically active. Chiral sulfonamides derived from this compound and a chiral amine could act as Brønsted acid or hydrogen bond donor catalysts. These organocatalysts can be effective in promoting a range of asymmetric reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions. The thiophene backbone provides a rigid scaffold that can help in creating a well-defined chiral environment around the catalytic site.

Research in the area of sulfonamide-based organocatalysis has shown that the electronic nature of the aryl group attached to the sulfonyl moiety can significantly impact the acidity of the N-H proton and, consequently, the catalytic activity. The 2,5-dimethylthiophenyl group would offer a unique electronic and steric profile compared to more common phenyl or tolyl groups.

Agricultural Chemistry Research and Crop Protection Applications

Thiophene derivatives have been shown to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govsioc-journal.cnresearchgate.net This suggests that derivatives of this compound could be promising candidates for the development of new crop protection agents. The sulfonyl chloride can be readily converted into a library of sulfonamides by reacting it with various amines. These sulfonamides can then be screened for their biological activity.

The mode of action of such compounds can vary. For instance, some sulfonamides are known to inhibit specific enzymes in pathogens or weeds that are not present in crops or animals, leading to selective toxicity. researchgate.net The 2,5-dimethylthiophene (B1293386) core provides a lipophilic scaffold that can facilitate the transport of the molecule to its target site within the pest organism.

Table 3: Examples of Biologically Active Thiophene Derivatives in Agriculture

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Thiophene carboxamides | Fungicidal | sioc-journal.cn |

| Thiophene nicotinamides | Fungicidal | nih.gov |

| Thienyl aminophosphonates | Herbicidal | mdpi.com |

While specific studies on the agricultural applications of this compound derivatives are not widely available, the existing literature on thiophene-based agrochemicals provides a strong rationale for exploring this chemical space. The synthesis of a focused library of sulfonamides derived from this compound and their subsequent biological screening could lead to the discovery of novel and effective crop protection agents. The structure-activity relationship (SAR) studies of such a library would be crucial in optimizing the biological activity and selectivity of these compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 2,5-Dimethylthiophene-3-sulfonyl Chloride

The traditional synthesis of sulfonyl chlorides often involves reagents that are environmentally taxing. Future research is focused on developing more sustainable and efficient methods applicable to the synthesis of this compound. Key areas of development include the use of milder oxidants and catalysts, minimizing waste, and enhancing reaction efficiency.

One promising approach is the direct oxidative chlorination of the corresponding thiol or disulfide precursors. Research has demonstrated novel methods for sulfonyl chloride synthesis that avoid harsh reagents. For instance, a system using hydrogen peroxide (H₂O₂) with a zirconium tetrachloride (ZrCl₄) catalyst has shown high efficiency, producing sulfonyl chlorides in excellent yields with water as the only byproduct. organic-chemistry.org Another green methodology involves the use of oxone and a chloride source (like KCl) in water, providing a simple and rapid synthesis at room temperature. rsc.org The application of these methods to the synthesis of this compound could offer significant environmental and economic advantages over conventional routes.

Furthermore, the adoption of continuous flow chemistry presents a scalable and safer alternative to batch processing. mdpi.com Continuous systems can improve heat management, reduce reaction times, and allow for the automated and contained production of reactive intermediates like sulfonyl chlorides, thereby enhancing process safety and green chemistry metrics. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Reagents | Advantages | Potential for this compound |

|---|---|---|---|

| Conventional Methods | Chlorosulfonic Acid / Thionyl Chloride | Well-established, readily available reagents. | Current standard, but has environmental drawbacks. |

| H₂O₂/ZrCl₄ System organic-chemistry.org | Hydrogen Peroxide, Zirconium Tetrachloride | Mild conditions, short reaction times, high yields, water as sole byproduct. | High potential for a green, efficient synthesis. |

| Oxone-KX in Water rsc.org | Oxone, Potassium Chloride | Uses water as solvent, mild conditions, rapid reaction. | Excellent green alternative, avoiding organic solvents. |

| Continuous Flow Synthesis mdpi.com | Various (adaptable) | Enhanced safety, scalability, improved yield and consistency. | Ideal for large-scale, sustainable industrial production. |

Expanding the Reactivity Profile through Unexplored Transformations

While this compound is primarily used for creating sulfonamides and sulfonates, its full reactive potential remains largely untapped. Future research can focus on exploring its participation in a wider range of chemical transformations.

One significant area is its potential use in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of "click" reactions known for their reliability and high yields. researchgate.net Converting the sulfonyl chloride to the corresponding sulfonyl fluoride could open access to a new class of stable yet reactive connectors for building complex molecular architectures.

Additionally, transition-metal-catalyzed cross-coupling reactions involving the sulfonyl chloride group are an underexplored avenue. The development of catalytic cycles that enable the C-S bond to act as a coupling handle could lead to novel carbon-carbon or carbon-heteroatom bond formations, significantly expanding the synthetic utility of this building block. Intramolecular reactions to form fused heterocyclic systems containing the thiophene (B33073) ring are also a promising area for investigation.

Rational Design and Synthesis of Biologically Active and Material-Oriented Derivatives

The sulfonamide functional group is a well-established pharmacophore found in numerous drugs, including antimicrobial and anti-tumor agents. mdpi.com The 2,5-dimethylthiophene (B1293386) moiety itself can be found in various biologically active compounds. The rational design of novel derivatives of this compound is a key future direction. By reacting it with a diverse range of amines, particularly those incorporated into other heterocyclic systems, novel sulfonamides with potential therapeutic properties can be generated. For example, creating hybrid molecules that combine the thiophene sulfonamide core with other known pharmacophores like benzothiazole (B30560) or pyrazole (B372694) could lead to new drug candidates. mdpi.com

In material science, thiophene-based compounds are renowned for their use in organic electronics. The sulfonyl group can be leveraged to tune the electronic properties of thiophene-based polymers or small molecules. Derivatives of this compound could be designed as monomers for polymerization, leading to new conductive polymers or materials with unique optical or thermal properties. The sulfonyl group can also serve as a reactive handle for grafting the thiophene unit onto surfaces or into other polymer backbones.

Integration with Green Chemistry Principles and Sustainable Synthesis

Beyond the initial synthesis of the compound, future research must integrate the 12 Principles of Green Chemistry into the entire lifecycle of its derivatives. uniroma1.itgreenchemistry-toolkit.org This involves a holistic approach to designing synthetic pathways that are not only efficient but also environmentally benign.

Key strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of the thiophene ring or the amine coupling partners. nih.gov